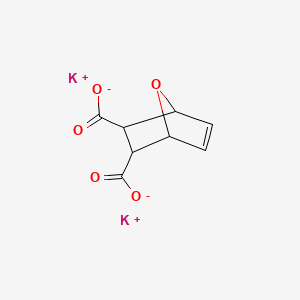
7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, dipotassium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, dipotassium salt is a chemical compound with a unique bicyclic structure. It is known for its applications in various fields, including organic synthesis and polymer chemistry. The compound’s structure features a seven-membered ring with an oxygen bridge, making it an interesting subject for chemical research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, dipotassium salt typically involves the reaction of exo-7-oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride with potassium hydroxide. The reaction is carried out in an aqueous medium, where the anhydride reacts with the base to form the dipotassium salt. The reaction conditions include maintaining a controlled temperature and pH to ensure complete conversion of the anhydride to the salt.
Industrial Production Methods
On an industrial scale, the production of this compound involves similar reaction conditions but is optimized for large-scale synthesis. The process includes the use of high-purity reagents and automated systems to control the reaction parameters. The final product is purified through crystallization or other separation techniques to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, dipotassium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where the potassium ions are replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and amines are used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted derivatives with different cations.
Aplicaciones Científicas De Investigación
7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, dipotassium salt has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, dipotassium salt involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or other molecules, thereby influencing various biochemical pathways. Its unique structure allows it to participate in specific reactions, making it a valuable tool in chemical and biological research.
Comparación Con Compuestos Similares
Similar Compounds
- 7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic anhydride
- 7-Oxabicyclo(2.2.1)heptane derivatives
Uniqueness
7-Oxabicyclo(2.2.1)hept-5-ene-2,3-dicarboxylic acid, dipotassium salt is unique due to its dipotassium salt form, which enhances its solubility and reactivity compared to its anhydride counterpart. This makes it more versatile in various chemical reactions and applications.
Propiedades
Número CAS |
68758-80-5 |
|---|---|
Fórmula molecular |
C8H6K2O5 |
Peso molecular |
260.33 g/mol |
Nombre IUPAC |
dipotassium;7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C8H8O5.2K/c9-7(10)5-3-1-2-4(13-3)6(5)8(11)12;;/h1-6H,(H,9,10)(H,11,12);;/q;2*+1/p-2 |
Clave InChI |
BAANVQIOFIZVQY-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2C(C(C1O2)C(=O)[O-])C(=O)[O-].[K+].[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(7-Fluoro-5-methoxy-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B12818323.png)
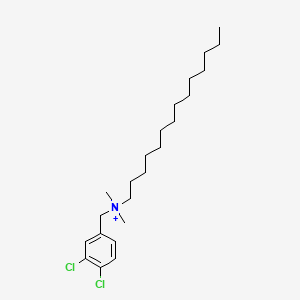
![(5S,6R)-3-[2-(aminomethylideneamino)ethylsulfanyl]-6-[(1S)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B12818326.png)
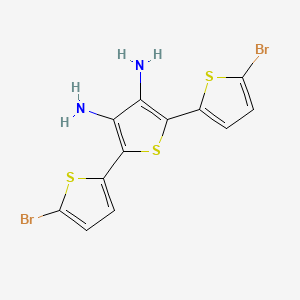
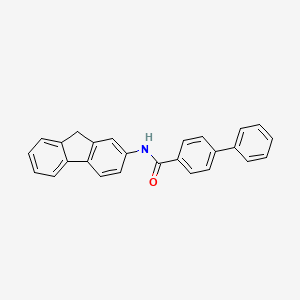
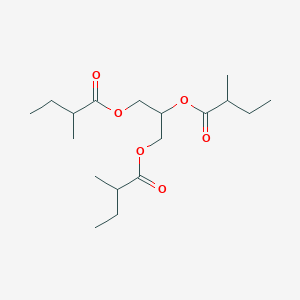
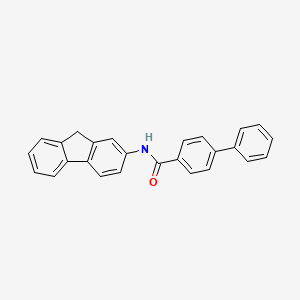

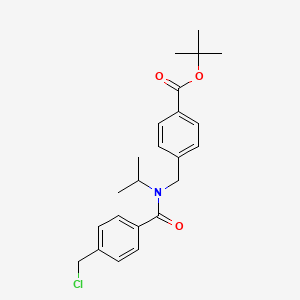
![1,3-Diphenylbenzo[f]chromen-4-ium tetrafluoroborate](/img/structure/B12818363.png)
![(6S)-7-amino-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B12818380.png)

